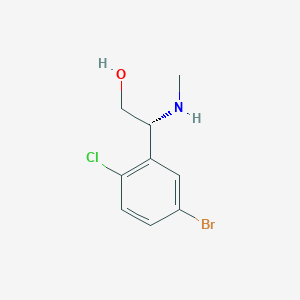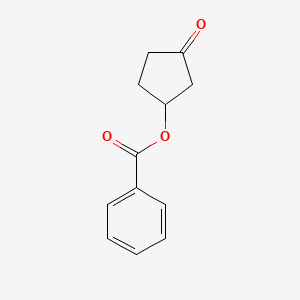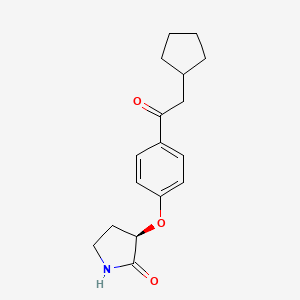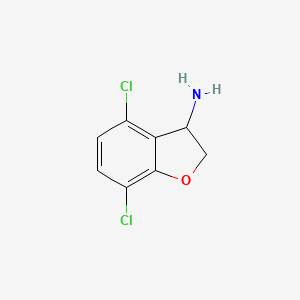
(R)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of both bromine and chlorine atoms on the phenyl ring, along with a methylamino group, makes this compound an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-chlorobenzene.
Formation of Intermediate: The intermediate is formed by introducing a methylamino group through a nucleophilic substitution reaction.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Final Product: The final product is obtained by further purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology
Biological Probes: The compound can be used as a probe to study biological pathways and interactions.
Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms.
Medicine
Drug Development: The compound’s structure may serve as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Agrochemicals: Potential use in the formulation of agrochemicals for crop protection.
Wirkmechanismus
The mechanism by which ®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with potentially different biological activities.
2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL: The racemic mixture of the compound.
2-(5-Bromo-2-chlorophenyl)-2-aminoethanol: A structurally similar compound lacking the methyl group.
Uniqueness
®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and racemic mixtures.
Eigenschaften
Molekularformel |
C9H11BrClNO |
|---|---|
Molekulargewicht |
264.54 g/mol |
IUPAC-Name |
(2R)-2-(5-bromo-2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
QAYQCZCFFIBLAL-VIFPVBQESA-N |
Isomerische SMILES |
CN[C@@H](CO)C1=C(C=CC(=C1)Br)Cl |
Kanonische SMILES |
CNC(CO)C1=C(C=CC(=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13045594.png)




![6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B13045615.png)
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045625.png)

![10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid](/img/structure/B13045641.png)


![(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13045669.png)
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13045677.png)
